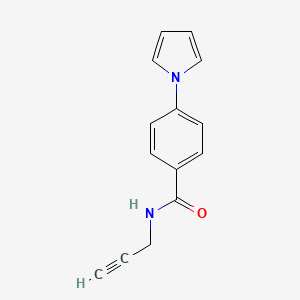
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CYM-51010, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of pyrazolylacetamides and has been synthesized through various methods.
Mécanisme D'action
The exact mechanism of action of 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, it has been suggested that it acts on the GABAergic system by increasing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmission in the brain, which results in its anti-convulsant and anxiolytic effects.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the brain, which leads to its anti-inflammatory effects. It also reduces the levels of glutamate and increases the levels of GABA in the brain, which contributes to its anticonvulsant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for GABA receptors, which makes it an ideal candidate for studying the GABAergic system. However, one of the limitations of using 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of research could focus on its potential use in the treatment of neuropathic pain. Another area of research could focus on its potential use in the treatment of anxiety disorders. Further studies could also investigate the long-term effects of 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide on the brain and its potential for addiction or dependence.
Conclusion:
In conclusion, 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a novel compound that has shown promising results in scientific research. It has been synthesized through various methods and has been extensively studied for its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported by several researchers using different methods. One of the most common methods involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with cyclopentylmagnesium bromide followed by the reaction with acetyl chloride. The resulting compound is then purified through recrystallization to obtain 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in high yield and purity.
Applications De Recherche Scientifique
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Propriétés
IUPAC Name |
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-13(10(2)16(3)15-9)14-12(17)8-11-6-4-5-7-11/h11H,4-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAHGUPBRBHRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)
![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)
![N-(2-methoxyethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7537197.png)
![1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)
![N-[2-chloro-5-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B7537218.png)



![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)

